19F NMR chemical shifts for 1,1,3,3-Tetrafluoropropan-2-amine
19F NMR chemical shifts for 1,1,3,3-Tetrafluoropropan-2-amine
An In-depth Technical Guide to the ¹⁹F NMR Chemical Shifts of 1,1,3,3-Tetrafluoropropan-2-amine
Abstract
The Power and Nuance of ¹⁹F NMR Spectroscopy
The ¹⁹F nucleus is a spin ½ nucleus, making it ideal for high-resolution NMR studies.[1] Its high gyromagnetic ratio results in a sensitivity that is 83% that of the proton (¹H) nucleus, ensuring strong signal detection even at low concentrations.[2] The most significant advantage of ¹⁹F NMR is its vast chemical shift dispersion, which can span over 800 ppm.[1] For typical organofluorine compounds, this range is still substantial, often from -50 ppm to -250 ppm, which drastically reduces the signal overlap commonly seen in ¹H NMR and allows for the clear analysis of complex mixtures.[1][3]
However, the chemical shift of a fluorine nucleus is highly sensitive to its local electronic environment.[4][5] This sensitivity, while powerful for detecting subtle molecular changes, means that factors such as solvent polarity, temperature, and pH can significantly influence the spectrum.[5][6] Understanding these influences is paramount for accurate and reproducible structural elucidation.
Structural Analysis and Spectrum Prediction for 1,1,3,3-Tetrafluoropropan-2-amine
To predict the ¹⁹F NMR spectrum, we must first analyze the molecular structure and the magnetic environments of the fluorine nuclei.
Molecular Structure:
Caption: Structure of 1,1,3,3-Tetrafluoropropan-2-amine with key J-couplings.
Due to the free rotation around the C-C and C-N bonds, the two -CHF₂ groups are chemically and magnetically equivalent. Consequently, all four fluorine atoms (F¹, F², F³, F⁴) are equivalent and will produce a single, integrated signal in the ¹⁹F NMR spectrum.
Predicted Chemical Shift (δ)
The chemical shift is determined by the local electron density around the nucleus. For aliphatic -CF₂- groups, the typical chemical shift range is between -70 and -140 ppm relative to CFCl₃.[7] The presence of the adjacent electron-donating amine group (-NH₂) and the methine proton (-CH) will influence the precise shift. Based on these structural features, a chemical shift in the upfield portion of this range is anticipated.
Predicted Multiplicity (Spin-Spin Coupling)
Spin-spin coupling provides direct information about neighboring spin-active nuclei. In ¹⁹F NMR, coupling to protons is common and often observed over multiple bonds.[1][8]
-
Geminal Coupling (²JHF): The four equivalent fluorine atoms are two bonds away from the single proton on the central carbon (C2). This will split the fluorine signal into a doublet . Geminal H-F coupling constants can be quite large, often around 50 Hz.[1]
-
Vicinal Coupling (³JHF): The fluorines are also three bonds away from the two equivalent protons on the terminal carbons (C1 and C3). These two protons will further split each line of the doublet into a triplet (according to the n+1 rule, where n=2).
Therefore, the combined effect of these couplings will result in a doublet of triplets (dt) for the fluorine signal. The predicted parameters are summarized in the table below.
| Parameter | Predicted Value | Rationale |
| Chemical Shift (δ) | -90 to -140 ppm | Typical range for aliphatic -CHF₂ groups, influenced by adjacent amine.[7] |
| Multiplicity | Doublet of Triplets (dt) | Coupling to one geminal proton (²JHF) and two vicinal protons (³JHF).[1] |
| Coupling Constant (²JHF) | ~45 - 55 Hz | Characteristic for geminal H-F coupling.[9] |
| Coupling Constant (³JHF) | ~5 - 15 Hz | Characteristic for vicinal H-F coupling in aliphatic systems.[9] |
Key Factors Influencing the Spectrum
The high sensitivity of ¹⁹F chemical shifts makes it crucial to control and consider experimental conditions.
-
Solvent Effects: The polarity of the solvent can alter the electronic environment and lead to shifts of several ppm.[5][6] It is essential to report the solvent used for any reported chemical shift.
-
pH Effects: The amine group in 1,1,3,3-Tetrafluoropropan-2-amine is basic and will be protonated at low pH. The formation of the ammonium salt (-NH₃⁺) introduces a strong electron-withdrawing group, which would deshield the fluorine nuclei and cause a significant downfield shift (to a less negative ppm value).[10] This property can be used advantageously to confirm the presence of the amine.
-
Temperature: Temperature fluctuations can also cause minor but measurable changes in chemical shifts, especially if conformational equilibria or intermolecular interactions like hydrogen bonding are present.[10][11]
Recommended Experimental Protocol
Acquiring a high-quality, reproducible ¹⁹F NMR spectrum requires a systematic approach, from sample preparation to instrument configuration. This protocol is designed to be a self-validating system.
Caption: Recommended workflow for acquiring and analyzing the ¹⁹F NMR spectrum.
Step-by-Step Methodology
-
Sample Preparation:
-
Analyte Dissolution: Dissolve approximately 5-10 mg of 1,1,3,3-Tetrafluoropropan-2-amine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O for pH studies) in a clean vial.[12]
-
Internal Standard: Add a small amount of an internal reference standard. While CFCl₃ (0.0 ppm) is the traditional standard, it is volatile and a controlled substance.[13][14] Hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm) is a common, more practical alternative.[13] The choice of standard is critical for accurate referencing, as relying solely on the spectrometer's internal lock can lead to inconsistencies.[11]
-
Transfer: Filter the final solution into a 5 mm NMR tube to a height of approximately 4-5 cm.[12]
-
-
Spectrometer Setup and Data Acquisition:
-
Instrumentation: Use a modern NMR spectrometer equipped with a probe capable of ¹⁹F detection.[12]
-
Lock and Shim: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.
-
Acquisition Parameters: Set the parameters according to the recommendations in Table 2. The key is to ensure the spectral width is large enough to encompass all expected signals and to use a sufficient relaxation delay for accurate quantification.[15]
-
Experiment 1 (Proton Decoupled): Acquire a standard ¹⁹F spectrum with proton decoupling. This will simplify the spectrum to a single peak (if no other fluorine atoms were present), allowing for precise chemical shift determination and integration.
-
Experiment 2 (Proton Coupled): Acquire a second spectrum without proton decoupling. This is the self-validating step. The multiplicity observed in this spectrum (the predicted doublet of triplets) confirms the connectivity between the fluorine atoms and the neighboring protons, validating the structure.[16]
-
| Parameter | Recommended Setting | Rationale |
| Transmitter Offset | ~ -115 ppm | Centers the spectral window on the predicted signal region.[15] |
| Spectral Width | ~ 100 ppm (40,000 Hz on a 400 MHz) | Ensures capture of the signal and baseline, preventing aliasing.[15] |
| Acquisition Time | 1 - 2 seconds | Provides adequate data points for good resolution.[12] |
| Relaxation Delay (d1) | 5 - 10 seconds | Allows for nearly complete relaxation of the nuclei, critical for accurate integration.[12] |
| Pulse Sequence | zgfhigqn (Bruker) or similar | Standard sequence for ¹⁹F detection with inverse-gated ¹H decoupling to suppress NOE effects for quantification.[11] |
| Number of Scans | 16 - 64 | Dependent on sample concentration; adjust to achieve a good signal-to-noise ratio. |
Conclusion
The ¹⁹F NMR spectrum of 1,1,3,3-Tetrafluoropropan-2-amine is predicted to exhibit a single, well-resolved signal appearing as a doublet of triplets in the range of -90 to -140 ppm. This distinct pattern arises from predictable geminal and vicinal couplings to adjacent protons. The high sensitivity of the fluorine chemical shift to environmental factors like pH provides a powerful diagnostic tool for probing the state of the amine functionality. By following the structured experimental protocol outlined in this guide, researchers can reliably acquire and interpret the ¹⁹F NMR data, enabling unambiguous structural confirmation and facilitating the use of this and similar fluorinated building blocks in pharmaceutical and materials science research.
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